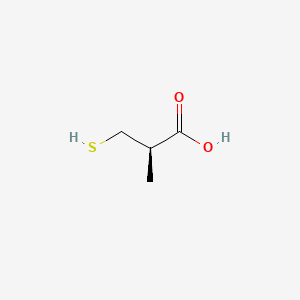

(R)-3-Mercapto-2-methylpropionic acid

Description

Significance of Chiral Sulfhydryl-Containing Carboxylic Acids in Organic Synthesis and Biochemistry

Chiral sulfhydryl-containing carboxylic acids represent a crucial class of molecules in both organic synthesis and biochemistry. The dual functionality of a carboxylic acid and a thiol group provides versatile reactivity. The carboxylic acid moiety can participate in esterification, amidation, and other related reactions, while the sulfhydryl group is known for its nucleophilicity, its ability to form disulfide bonds, and its affinity for metal ions. atamankimya.com

In organic synthesis, these compounds serve as valuable chiral building blocks and auxiliaries. researchgate.net Their inherent chirality can be exploited to induce stereoselectivity in a wide range of chemical transformations, leading to the synthesis of complex, enantiomerically pure molecules. nih.gov The presence of the sulfur atom also opens avenues for specific synthetic manipulations, further expanding their utility. researchgate.net

From a biochemical perspective, sulfhydryl-containing molecules are ubiquitous and play fundamental roles in biological systems. Amino acids like cysteine, which contains a sulfhydryl group, are integral to protein structure and function, participating in the formation of disulfide bridges that stabilize protein conformations. atamankimya.com Glutathione, a tripeptide containing cysteine, is a major antioxidant in cells, protecting them from oxidative damage. The chirality of these natural biomolecules is absolute, and their biological functions are exquisitely dependent on their specific stereochemistry. The study of synthetic chiral sulfhydryl-containing carboxylic acids can, therefore, provide valuable insights into enzymatic mechanisms and biochemical pathways. atamankimya.com

The Importance of Enantiopurity in Chemical and Biological Systems

Enantiopurity, or the presence of a single enantiomer of a chiral compound, is of paramount importance in both chemical and biological contexts. quicktakes.io Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different properties and activities, particularly when interacting with other chiral molecules. longdom.org

In chemical synthesis, the use of enantiomerically pure starting materials or catalysts is often essential for the stereocontrolled synthesis of a target molecule. nih.gov This is particularly critical in the pharmaceutical industry, where the therapeutic efficacy of a drug often resides in a single enantiomer, while the other may be inactive or even cause harmful side effects. nih.gov

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. acs.org Consequently, enzymes, receptors, and other biological macromolecules exhibit a high degree of stereospecificity. pressbooks.pub The interaction of a chiral molecule with a biological target is often likened to a key fitting into a lock; only one enantiomer will have the correct three-dimensional arrangement to bind effectively and elicit a specific biological response. nih.govquicktakes.io This principle underscores why the enantiopurity of pharmaceuticals is a critical regulatory and safety consideration. nih.gov The different pharmacological activities of the enantiomers of a chiral drug can be significant, with one enantiomer providing the therapeutic benefit while the other might be inactive, have a different effect, or be toxic. nih.gov

Overview of Research Domains for (R)-3-Mercapto-2-methylpropionic Acid

This compound has found application in several key areas of academic research. Its specific stereochemistry and functional groups make it a valuable tool for chemists and biochemists.

One significant area of research is its use as a chiral synthetic intermediate . scbt.com Its defined stereocenter allows for the synthesis of other enantiomerically pure compounds. Researchers have utilized it as a starting material or a key building block in the total synthesis of complex natural products and pharmaceuticals.

Furthermore, it has been investigated in the field of materials science . For instance, it has been used in the biosynthesis of novel polythioesters. mdpi.com Polythioesters are a class of biodegradable polymers with potential applications in medicine and as environmentally friendly plastics. The incorporation of this compound into these polymers can influence their physical properties, such as elasticity. mdpi.com

In the realm of biochemistry and medicinal chemistry , this compound and its derivatives have been studied for their potential biological activities. The sulfhydryl group can interact with biological targets, and the chiral nature of the molecule can lead to specific interactions. It is also known as an impurity of Captopril, a widely used medication. nih.gov

The table below summarizes the key research domains for this compound:

| Research Domain | Application of this compound |

| Organic Synthesis | Chiral building block for asymmetric synthesis. |

| Materials Science | Monomer for the biosynthesis of novel polythioesters. mdpi.com |

| Biochemistry | Tool for studying enzyme mechanisms. |

| Medicinal Chemistry | Investigated for potential biological activities; known Captopril impurity. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74407-71-9 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

(2R)-2-methyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 |

InChI Key |

MHRDCHHESNJQIS-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(CS)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Mercapto 2 Methylpropionic Acid and Its Chiral Intermediates

Chemoenzymatic Synthesis Strategies

Chemoenzymatic routes offer elegant solutions to the challenges of asymmetric synthesis. By harnessing the exquisite stereoselectivity of enzymes, chemists can achieve high enantiomeric purity under mild reaction conditions. These strategies are broadly categorized into two main approaches for producing chiral molecules: the asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Biocatalytic Oxidation of Prochiral Precursors for Chiral Hydroxy Acids

One effective strategy involves the stereoselective oxidation of a prochiral precursor, such as 2-methyl-1,3-propanediol (B1210203), to yield a chiral hydroxy acid. This method builds the desired stereocenter with high fidelity, offering an efficient pathway to enantiomerically pure intermediates.

Whole-cell biotransformation leverages the enzymatic machinery of microorganisms to perform specific chemical conversions. Acetic acid bacteria, such as Acetobacter aceti, are known for their ability to perform chemo-, regio-, and stereoselective oxidation of primary alcohols to carboxylic acids. researchgate.net

The desymmetrization of prochiral 2-alkyl-1,3-diols is a key application of this methodology. Acetobacter aceti MIM 2000/28 has been successfully used to oxidize one of the two enantiotopic primary alcohol groups in these diols. researchgate.net For instance, the biotransformation of 2-methyl-1,3-propanediol using immobilized Acetobacter aceti yields (R)-3-hydroxy-2-methylpropanoic acid. researchgate.net This chiral hydroxy acid is a direct precursor to (R)-3-Mercapto-2-methylpropionic acid. Research has shown that this biotransformation can achieve high molar conversion and enantiomeric excess. researchgate.net In one study, the process using immobilized cells in batch conditions resulted in over 97% molar conversion to (R)-3-hydroxy-2-methylpropanoic acid with an enantiomeric excess of 96% within 120 minutes. researchgate.net

Similarly, Acetobacter pasteurianus has been optimized to convert 2-methyl-1,3-propandiol into (R)-3-hydroxy-2-methyl propionic acid with 97% enantiomeric excess and 100% molar conversion of a 5 g/L substrate concentration within 2 hours. researchgate.net

Table 1: Whole-Cell Biotransformation of 2-methyl-1,3-propanediol

| Microorganism | Product | Molar Conversion | Enantiomeric Excess (ee) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Acetobacter aceti (immobilized) | (R)-3-hydroxy-2-methylpropanoic acid | >97% | 96% | 120 minutes | researchgate.net |

The integration of biocatalysis with continuous flow technology offers significant advantages over traditional batch processes. nih.gov These benefits include enhanced mass transfer, precise control over reaction parameters, easier product separation, and the potential for process automation and intensification. nih.govrsc.org

For the synthesis of chiral hydroxy acids, continuous flow systems can improve productivity and efficiency. For example, a continuous enzymatic process using a membrane reactor was developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, achieving a high space-time yield of 560 g/L/day with an enantiomeric excess greater than 99.9%. nih.gov This demonstrates the potential of continuous flow biocatalysis for large-scale production of chiral building blocks. nih.gov

In the context of the work with Acetobacter aceti, after successful batch experiments, the process of oxidizing achiral 2-alkyl-1,3-diols was transferred to a packed bed reactor for continuous production. researchgate.netresearchgate.net This setup allows for the continuous feeding of the substrate and collection of the chiral product, showcasing the industrial applicability of this biocatalytic method. researchgate.net The use of immobilized cells is particularly advantageous in flow reactors, as it simplifies catalyst retention and reuse. rsc.org

Enzymatic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the product.

Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols and hydrolysis of esters in various solvents. nih.gov This property is exploited in the kinetic resolution of racemic compounds.

In the synthesis of this compound, a key intermediate is the racemic 3-acetylthio-2-methylpropanoic acid. The enzymatic resolution of this thioester can be achieved through lipase-mediated enantioselective reactions. For example, the hydrolysis of racemic 3-acetylthio-2-methylpropanoic acid can be selectively catalyzed by a lipase. This process typically results in the formation of the (R)- or (S)-mercapto acid, leaving the unreacted acetylthio enantiomer in high enantiomeric excess.

Alternatively, the enantioselective acetylation of a racemic mercapto acid or its simple ester can be performed. Lipases can selectively acylate one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity. nih.gov

During the enzymatic hydrolysis of an ester, a carboxylic acid is produced, which leads to a decrease in the pH of the reaction medium. A pH-stat system is an instrument used to maintain a constant pH during a reaction by the controlled addition of an acid or a base. nih.gov This technique is particularly useful for monitoring and controlling enzymatic reactions that involve a change in pH. nih.gov

In the context of resolving racemic 3-acetylthio-2-methylpropanoic acid, pH-stat controlled enzymatic hydrolysis is a precise method. The hydrolysis of the acetylthio ester releases a carboxylic acid and a thiol. The formation of the carboxylic acid will lower the pH. By using a pH-stat, the rate of hydrolysis can be accurately monitored by measuring the rate of addition of a base (e.g., NaOH) required to keep the pH constant. nih.gov This allows for precise control over the reaction, enabling it to be stopped at the optimal point (typically around 50% conversion for a kinetic resolution) to achieve high enantiomeric excess for both the unreacted substrate and the product.

This method has been applied to the enzymatic degradation of various polyesters and provides a sensitive and reliable way to determine hydrolysis rates. nih.gov Its application to the kinetic resolution of thioesters like 3-acetylthio-2-methylpropanoic acid allows for efficient and controlled separation of the desired enantiomer.

Enzymatic Amination for Related Chiral Amino Acid Derivatives

Enzymatic methods are prized for their high stereospecificity and mild reaction conditions. illinois.edu For the synthesis of chiral amino acids, which can be precursors or structurally related to the target compound, enzymatic amination stands out as a powerful tool.

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govworktribe.com This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes. illinois.edunih.gov The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this methodology, allowing for the production of both enantiomers of a target chiral amine with high optical purity. illinois.edu

The mechanism of ω-TA-catalyzed transamination involves a two-step "ping-pong-bi-bi" kinetic process. The PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. Subsequently, the amino group is transferred to the carbonyl substrate, regenerating the PLP for the next catalytic cycle. mdpi.com

One of the challenges in using ω-transaminases is that the reaction equilibrium can be unfavorable, often favoring the reverse reaction. nih.gov To overcome this, various strategies have been developed, such as using a high concentration of the amino donor, removing the co-product (e.g., pyruvate), or employing a coupled-enzyme system to drive the reaction forward. nih.govnih.gov For instance, the removal of pyruvate (B1213749) can be achieved by incorporating lactate (B86563) dehydrogenase (LDH), which converts it to lactate. nih.gov

| Enzyme | Substrate | Product | Key Features |

| ω-Transaminase (ω-TA) | Prochiral ketone/aldehyde | Chiral amine | High stereoselectivity, mild reaction conditions. illinois.edu |

| (R)-selective ω-TA | Prochiral ketone | (R)-amine | Enables synthesis of (R)-enantiomers with high optical purity. illinois.edu |

| Engineered ω-TA | Prositagliptin | Sitagliptin intermediate | Used in large-scale pharmaceutical manufacturing. nih.gov |

Asymmetric Chemical Synthesis Approaches

In addition to enzymatic methods, several asymmetric chemical synthesis strategies have been developed for the preparation of chiral molecules like this compound. These approaches often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired chiral center has been established, the auxiliary is removed. D(-)-2,10-Camphorsultam, also known as Oppolzer's sultam, is a highly effective and versatile chiral auxiliary used in a wide range of asymmetric transformations. wikipedia.orgscispace.com Its rigid bicyclic structure provides excellent steric hindrance, allowing for high facial selectivity in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions. scispace.com

The synthesis of chiral carboxylic acid derivatives can be achieved by first attaching the corresponding acyl group to the nitrogen atom of the camphorsultam. The resulting N-acylsultam can then undergo stereoselective reactions, with the camphorsultam moiety directing the approach of the incoming reagent. Subsequent cleavage of the auxiliary, typically by hydrolysis, yields the desired enantiomerically enriched carboxylic acid. nih.gov

Catalytic asymmetric synthesis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This approach is highly atom-economical and is widely used in both academic and industrial settings. Various types of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. frontiersin.org

For the synthesis of chiral building blocks, asymmetric hydrogenation, transfer hydrogenation, and other catalytic C-C bond-forming reactions are commonly employed. Chiral phosphine (B1218219) ligands, such as BINAP, are often used in combination with transition metals like rhodium and ruthenium to achieve high enantioselectivity in hydrogenation reactions. libretexts.org

Asymmetric conjugate addition, or Michael addition, is a key method for the stereoselective formation of carbon-carbon or carbon-heteroatom bonds. libretexts.orgmdpi.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. By using a chiral catalyst or a chiral nucleophile, the addition can be controlled to produce a product with a new stereocenter in high enantiomeric excess. researchgate.net

Organocatalysis has emerged as a particularly powerful tool for asymmetric conjugate additions. Chiral amines, such as prolinol derivatives, can catalyze the addition of nucleophiles to enals or enones through the formation of a transient chiral enamine or iminium ion. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of various chiral compounds, including precursors to important pharmaceuticals. mdpi.com

Regioselective Functionalization and Protection Strategies

The synthesis of complex molecules often requires the selective modification of one functional group in the presence of others. Regioselective functionalization and the use of protecting groups are therefore crucial aspects of synthetic organic chemistry. nih.gov For a molecule like 3-Mercapto-2-methylpropionic acid, which contains both a thiol and a carboxylic acid group, selective protection is necessary to avoid unwanted side reactions during synthesis.

The thiol group is often protected as a thioester (e.g., acetylmercapto) or a trityl thioether, while the carboxylic acid can be protected as an ester. google.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Thiolation of Unsaturated Carboxylic Acid Precursors

The asymmetric conjugate addition of a thiol to an α,β-unsaturated carboxylic acid precursor, such as methacrylic acid, represents a direct and atom-economical approach to introduce the required thiol functionality at the 3-position while establishing the chiral center at the 2-position. Organocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions.

Cinchona alkaloid-derived catalysts, particularly those incorporating a thiourea (B124793) moiety, have proven effective in catalyzing the enantioselective sulfa-Michael addition. organic-chemistry.orgnih.gov These bifunctional catalysts activate both the nucleophile (thiol) and the electrophile (unsaturated acid) through hydrogen bonding interactions, facilitating a highly organized transition state that directs the stereochemical outcome. For instance, a thiourea catalyst bearing both an arylboronic acid and a tertiary amine has been utilized for the asymmetric thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids. rsc.org This system allows for a solvent-dependent chirality switch, enabling the synthesis of either enantiomer of the product with high enantioselectivity simply by changing the solvent. rsc.org

Key research findings have demonstrated that catalyst loading, solvent, and temperature are critical parameters for optimizing both chemical yield and enantiomeric excess (ee). organic-chemistry.org While many studies focus on α,β-unsaturated ketones and aldehydes, the principles are applicable to unsaturated carboxylic acids, although their lower electrophilicity presents a greater challenge. mdpi.comnih.gov The direct catalytic asymmetric thia-Michael addition to α,β-unsaturated carboxylic acids is highly desirable as it avoids additional derivatization steps. rsc.org

Table 1: Organocatalysts in Asymmetric Thia-Michael Additions

| Catalyst Type | Michael Acceptor | Key Features | Reported Enantiomeric Excess (ee) |

| Cinchona alkaloid-derived urea | α,β-Unsaturated ketones | Low catalyst loading (0.1 mol%), mild conditions, broad substrate scope. | Up to >99% |

| Multifunctional thiourea with arylboronic acid | α,β-Unsaturated carboxylic acids | Solvent-dependent chirality switch, direct use of carboxylic acids. | High |

| Primary amine-thiourea | β-Nitrostyrenes | Low catalyst loading (5 mol%), excellent yield. | >99% |

Another strategy involves the use of chiral auxiliaries. bath.ac.uknih.govyork.ac.uk A chiral auxiliary is temporarily attached to the methacrylic acid precursor. This chiral-auxiliary-bound substrate then undergoes a diastereoselective Michael addition of a thiol equivalent. The stereochemical course of the reaction is directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched 3-mercapto-2-methylpropionic acid.

Reduction of Thiosulfate (B1220275) Derivatives (Bunte Salts)

The Bunte salt route provides a classic and effective method for the synthesis of thiols from alkyl halides, avoiding the use of malodorous thiolating agents. myttex.netorganic-chemistry.orgsciencemadness.org This methodology can be adapted for the chiral synthesis of this compound, starting from an enantiomerically pure 3-halo-2-methylpropionic acid derivative.

The synthesis begins with the nucleophilic substitution of a halide (typically bromide or chloride) in the chiral precursor with sodium thiosulfate to form the corresponding S-alkylthiosulfate, commonly known as a Bunte salt. rsc.org These are typically stable, crystalline, and odorless solids. organic-chemistry.org

The crucial step is the subsequent reduction of the Bunte salt to the desired thiol. While acidic hydrolysis can yield thiols, it can also lead to side products like disulfides. pjsir.orgdatapdf.com A more reliable method is the reduction using a dissolving metal system, such as zinc dust in the presence of an acid like hydrochloric acid. pjsir.orgsciencemadness.org The reaction proceeds by the reductive cleavage of the S-SO₃ bond to generate the thiolate, which is then protonated to give the free thiol. This method has been shown to be more efficient than using other acids like sulfuric acid. pjsir.org Careful control of the reaction conditions, such as the rate of addition of the reducing agent and temperature, is necessary to optimize the yield and prevent the formation of byproducts. sciencemadness.org

Bunte Salt Formation: (R)-3-bromo-2-methylpropionic acid + Na₂S₂O₃ → Sodium S-((R)-2-carboxypropyl)thiosulfate

Reduction: Sodium S-((R)-2-carboxypropyl)thiosulfate + Zn/HCl → this compound

This method is advantageous as it utilizes readily available starting materials and avoids volatile and odorous thiols in the initial steps.

Analytical Methodologies for Enantiomeric Purity Determination

Ensuring the high enantiomeric purity of this compound is critical for its use in pharmaceutical applications. This section covers the primary analytical techniques used to separate and characterize the enantiomers.

Chiral Chromatography for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the separation and quantification of enantiomers. nih.govspringernature.com The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids. nih.govvt.edumdpi.com

For the analysis of this compound, a suitable polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is selected. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. vt.edu These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers.

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like 2-propanol or ethanol), is a critical parameter that must be optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The choice of modifier and its concentration can significantly influence retention times and the resolution factor. Temperature can also be a variable to optimize separation. nih.gov Quantification of the enantiomeric excess is achieved by integrating the peak areas of the two enantiomers.

Table 3: Factors Affecting Chiral HPLC Separation

| Parameter | Effect on Separation | Typical Conditions for Propionic Acids |

| Chiral Stationary Phase (CSP) | Determines the selectivity of the separation. Polysaccharide derivatives are common. | Amylose or cellulose tris(phenylcarbamate) derivatives. vt.edu |

| Mobile Phase | Influences retention time and resolution. A balance of nonpolar and polar solvents is used. | Hexane/2-propanol mixtures, often with an acidic additive like trifluoroacetic acid (TFA). nih.gov |

| Flow Rate | Affects peak shape and analysis time. | 0.5 - 1.5 mL/min. |

| Temperature | Can alter the thermodynamics of interaction, affecting resolution and elution order. nih.gov | Ambient to 40 °C. |

| Detector | Used for peak detection and quantification. | UV detector, typically at 210-220 nm for carboxylic acids. |

Spectroscopic Methods for Stereochemical Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While chiral chromatography is excellent for separation and quantification, spectroscopic methods are essential for structural confirmation and can also be adapted for determining enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in its standard form, does not distinguish between enantiomers as they have identical spectra. However, by using a chiral derivatizing agent (CDA), the enantiomers can be converted into a mixture of diastereomers. researchgate.netwikipedia.orgnih.gov These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. wikipedia.org The carboxylic acid of (R)- and (S)-3-mercapto-2-methylpropionic acid can be esterified with a chiral alcohol, or the thiol group can be reacted with a chiral reagent. The resulting diastereomeric products will exhibit different chemical shifts, particularly for protons near the newly formed diastereomeric center. The integration of the distinct signals in the ¹H or ¹⁹F NMR spectrum can be used to determine the enantiomeric ratio. acs.org Chiral solvating agents can also be used, which form transient diastereomeric complexes with the analyte, inducing chemical shift differences without covalent bond formation. frontiersin.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for molecular weight determination and structural elucidation. nih.govsfrbm.org While conventional MS does not differentiate between enantiomers, it can be coupled with chiral separation techniques like chiral HPLC (LC-MS) to confirm the identity of the separated enantiomers. acs.org Furthermore, specific mass spectrometric methods can be employed for chiral analysis. One approach involves the formation of diastereomeric derivatives with a chiral reagent, which may then exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov Isotope-labeled chiral derivatizing agents can also be used for the relative quantification of enantiomers. nih.gov

Functional Applications in Organic Chemistry and Materials Science

Chiral Building Block in Complex Molecular Construction

The enantiomerically pure nature of (R)-3-Mercapto-2-methylpropionic acid makes it a valuable component of the "chiral pool," which consists of readily available, inexpensive, and enantiopure compounds that can be incorporated into a synthetic scheme to introduce a specific stereocenter. This strategy is fundamental in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer.

While direct incorporation of this compound into peptide chains is not extensively documented, its structure is highly relevant to the design of peptidomimetics. longdom.org These are small protein-like chains designed to mimic peptides, often with improved properties such as enhanced metabolic stability and better bioavailability. longdom.org The design of peptidomimetics can involve replacing parts of a peptide with non-peptide moieties to create a molecule that still interacts with the biological target. benthamscience.com Given that cysteine, a sulfur-containing amino acid, plays a crucial role in the structure of many antimicrobial peptides through the formation of disulfide bridges, the thiol group of this compound makes it an interesting candidate for creating mimics of such peptides. nih.gov The chiral center of this acid can help in creating a specific three-dimensional structure that mimics the active conformation of a natural peptide.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Captopril, the first orally active ACE inhibitor used for the treatment of hypertension and some types of congestive heart failure. nih.govwikipedia.org Captopril is a derivative of L-proline, where the nitrogen atom is substituted with a (2S)-2-methyl-3-sulfanylpropanoyl group, which is derived from this compound. nih.gov The synthesis of Captopril often involves the acylation of L-proline with a derivative of this compound, such as (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by the removal of the acetyl protecting group to reveal the free thiol. wikipedia.org

The development of Captopril was a breakthrough in drug design, stemming from the study of peptides found in the venom of the lancehead viper (Bothrops jararaca) that were found to be potent ACE inhibitors. wikipedia.org The final structure of Captopril was achieved through modifications of a prototype compound, where the replacement of a carboxyl group with a mercapto group led to a significant increase in inhibitory potency. researchgate.net

The stereochemistry of Captopril, and by extension its precursor this compound, is crucial for its biological activity. The "(S,S)" configuration of Captopril is the active form. This stereospecificity is a common feature of drug-receptor interactions, where the three-dimensional arrangement of atoms in a molecule determines how well it can bind to its biological target. For ACE inhibitors, the specific stereoisomer is responsible for nearly all of the cardiovascular activity. The precise spatial orientation of the thiol, methyl, and carbonyl groups allows for optimal interaction with the active site of the angiotensin-converting enzyme.

Boronic acids and their derivatives are a class of compounds that have gained significant attention as enzyme inhibitors due to their ability to form reversible covalent bonds with nucleophilic amino acid residues in the active sites of enzymes. nih.gov The replacement of a carboxylic acid with a boronic acid in a drug molecule can lead to improved inhibitory activity. drugdiscoverytrends.com

Given the success of Captopril, there has been interest in developing boronic acid analogues. nih.gov A synthetic technique known as decarboxylative borylation allows for the transformation of carboxylic acids into boronic acids. drugdiscoverytrends.com This suggests that this compound could serve as a precursor for the synthesis of boronic acid-derived enzyme inhibitors that mimic the structure of Captopril. Such compounds would be expected to interact with the active site of enzymes like metallo-β-lactamases, where the boronic acid moiety could bind to key residues. nih.gov

Derivatization for Advanced Materials

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the creation of materials with specific optical properties.

A derivative of this compound, namely (R)-3-ethylmercapto-2-methylpropionic acid, has been successfully used in the synthesis of chiral liquid crystals. tandfonline.comtandfonline.com In this application, the optically pure acid is used as a chiral auxiliary to induce a helical structure in the liquid crystalline phase. tandfonline.comtandfonline.com The synthesis involves the esterification of the chiral acid with a mesogenic (liquid crystal-forming) core. tandfonline.com

The resulting liquid crystal compounds have been shown to exhibit antiferroelectric and other frustrated phases, which are of interest for their potential use in electro-optical devices. tandfonline.comtandfonline.com The chirality of the molecule, derived from the (R)-3-ethylmercapto-2-methylpropionic acid unit, is a key factor in the formation of these complex liquid crystalline phases. tandfonline.com The use of chiral thiols, in general, has been explored for the preparation of various liquid crystalline materials, including side-chain liquid crystalline polymers. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Functional Applications of this compound in Organic Chemistry and Materials Science

This compound, a chiral organosulfur compound, serves as a versatile building block in the synthesis of advanced functional materials. Its unique structural characteristics, including a chiral center and a reactive thiol group, are leveraged in the development of specialized materials ranging from chiral liquid crystals to novel biopolymers. This article explores its specific applications in the formation of complex liquid crystal phases and the biosynthesis of innovative polythioesters.

1 Chiral Liquid Crystals

The inherent chirality of this compound and its derivatives is instrumental in the design of chiral liquid crystals. These materials exhibit unique self-assembling behaviors, leading to the formation of complex, helicoidal superstructures that are of significant interest for advanced optical applications. Research into derivatives of this acid has provided valuable insights into the formation of frustrated liquid crystal phases and the fundamental relationships between molecular structure and material properties.

Frustrated phases, such as Blue Phases (BP) and Twist Grain Boundary (TGB) phases, represent a state of matter where competing molecular ordering tendencies result in highly complex and stable structures. Derivatives of optically active 2-methylpropionic acids have been shown to form these phases.

In a study focused on derivatives of the closely related (R)- and (S)-3-ethylmercapto-2-methylpropionic acid, researchers synthesized a homologous series of compounds, (R)- and (S)-EMMPNmB (where m=6-12), to investigate their liquid crystalline behavior. tandfonline.com Microscopic texture observations confirmed that these materials exhibit three stable frustrated phases: Blue Phases (BP), Twist Grain Boundary A* (TGBA), and Twist Grain Boundary C (TGBC) phases. tandfonline.com A noteworthy finding was the observation of a cholesteric (N) phase acting as an intermediary between the BP and TGBA* phases within a very narrow temperature range of approximately 0.5-1.4°C. tandfonline.com

Table 1: Phase Transition Temperatures for a Representative (R)-EMMPN10B Derivative

| Phase Transition | Temperature (°C) |

| Crystal to Smectic C | 85.0 |

| Smectic C to Smectic A | 98.5 |

| Smectic A to TGBA | 102.0 |

| TGBA to N | 103.5 |

| N to Blue Phase | 104.0 |

| Blue Phase to Isotropic | 105.5 |

Note: Data is illustrative based on findings for related compounds. tandfonline.com

The molecular architecture of chiral dopants is a critical determinant of the resulting liquid crystal's properties, including the type of phases formed and their thermal stability. Studies on derivatives of 2-methylpropionic acid reveal distinct structure-property relationships. tandfonline.com

The chirality of the core molecule was found to suppress the formation of certain smectic phases, as observed in studies of racemic mixtures. tandfonline.com Furthermore, the length of the alkyl chain in the synthesized molecules played a significant role in the formation of TGB phases. An increase in alkyl chain length was shown to favor the formation of TGB phases, leading to a transition from monotropic (observed only on cooling) to enantiotropic (observed on both heating and cooling) TGB phases. tandfonline.com For the TGBC* phase, moderate spontaneous polarization (PS) values of 14-19 nC cm-2 and apparent tilt angles of about 20° were measured. tandfonline.com In other related chiral thioester liquid crystals, the introduction of different lateral substituents (like fluoro- vs. methyl-) was shown to drastically alter the phase sequence, demonstrating the high degree of tunability in these systems. tandfonline.com

Key Intermediate in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis (e.g., Captopril)

2 Biosynthesis of Polythioesters (PTEs) and Copolymers

In the field of materials science, this compound serves as a key precursor for the biosynthesis of novel polythioesters (PTEs). nih.govnih.gov PTEs are a class of polymers where sulfur atoms are incorporated into the polymer backbone, which can impart unique thermal and mechanical properties compared to their polyester (B1180765) analogues. nih.govkit.edu Microbial fermentation processes utilizing engineered bacteria have successfully incorporated this chiral monomer into new biopolymers.

Researchers have successfully biosynthesized a new polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymers with 3-hydroxybutyrate (B1226725) (3HB), using (R,S)-3-mercapto-2-methylpropionic acid as a precursor. nih.govnih.gov This achievement marks the synthesis of the first α-methylated PTE of biological origin. nih.gov The production was carried out using an engineered strain of Escherichia coli LSBJ, which was cultivated in a medium containing glucose and varying concentrations of 3-mercapto-2-methylpropionic acid. nih.govmdpi.com

The resulting P(3M2MP) homopolymer was found to be a high molecular weight, amorphous material exhibiting remarkable elastomeric properties. nih.gov Specifically, it demonstrated an elongation at break reaching up to 2600%, classifying it as a rubber-like material. nih.govnih.gov This microbial production platform represents a significant advancement in creating novel bioplastics with unique functionalities derived from structurally-related sulfur-containing precursors. researchgate.netnih.gov

The structure and properties of the biosynthesized P(3HB-co-3M2MP) copolymers were thoroughly investigated. nih.govnih.gov The chemical structure was confirmed using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The thermal and mechanical properties were analyzed by differential scanning calorimetry (DSC) and tensile tests. nih.gov

A clear relationship was established between the fraction of the 3M2MP monomer in the copolymer and the material's properties. nih.gov As the 3M2MP content increased, the molecular weight of the copolymer decreased. nih.gov Concurrently, the polymers became softer, more flexible, and less crystalline. nih.gov This was accompanied by lower glass transition temperatures (Tg) and significantly higher elongations at break. nih.gov These findings demonstrate that the incorporation of the α-methylated thioester monomer, derived from 3-mercapto-2-methylpropionic acid, can be used to tune the properties of biopolymers, expanding their potential applications by introducing distinct, rubber-like elasticity. nih.gov

Table 2: Biosynthesis and Properties of P(3HB-co-3M2MP) Copolymers

| Precursor Conc. (g/L) | Polymer Content (wt%) | 3M2MP Fraction (mol%) | Elongation at Break (%) |

| 0.25 | 68.1 | 5.5 | - |

| 0.5 | 67.5 | 11.2 | 1100 |

| 1.0 | 68.3 | 30.5 | 1800 |

| 1.5 | 68.5 | 53.9 | 2200 |

| 2.0 | 72.1 | 54.8 | 2400 |

| 2.5 | 77.2 | 10.7 | - |

Data sourced from studies using engineered E. coli LSBJ. nih.govnih.gov

Biochemical and Mechanistic Investigations

Biological Degradation and Metabolic Pathways

Certain microorganisms can utilize 3-mercapto-2-methylpropionate as a sole source of sulfur for growth. nih.gov A phototrophic bacterium, designated as strain photoB, has been shown to photoassimilate this compound. nih.gov During this process, methacrylate (B99206) is released into the medium, indicating the cleavage of the carbon-sulfur bond. nih.gov The ability of microbes to use diverse sulfur compounds is crucial for sulfur cycling in the environment. nih.gov

The biochemical pathway for the utilization of 3-mercapto-2-methylpropionate in strain photoB has been elucidated. nih.gov The initial step involves the activation of the thiol compound to its corresponding Coenzyme A (CoA) derivative, 3-mercapto-2-methylpropionyl CoA. nih.gov This activation is a common strategy in metabolism to prepare molecules for subsequent enzymatic reactions.

Following activation, the 3-mercapto-2-methylpropionyl CoA serves as the substrate for a sulfur-lyase type enzyme. nih.gov This enzyme catalyzes the elimination of the sulfur atom, leading to the formation of methacrylyl-CoA. nih.gov The sulfur is then presumably incorporated into cellular components. The methacrylyl-CoA is further metabolized through a pathway involving β-hydroxyisobutyryl-CoA and β-hydroxyisobutyrate. nih.gov

| Step | Substrate | Enzyme Type | Product |

| 1 | 3-mercapto-2-methylpropionate | CoA ligase (presumed) | 3-mercapto-2-methylpropionyl CoA nih.gov |

| 2 | 3-mercapto-2-methylpropionyl CoA | Sulfur-lyase | Methacrylyl-CoA nih.gov |

Metal Complexation Studies

Chelation Chemistry and Ligand Design

(R)-3-Mercapto-2-methylpropionic acid is a bifunctional molecule with both a thiol (-SH) and a carboxylic acid (-COOH) group, making it an effective chelating agent for various metal ions. The presence of these two donor atoms allows for the formation of stable five- or six-membered chelate rings with a central metal ion. The design of ligands based on this scaffold takes advantage of the strong affinity of the soft sulfur donor for soft metal ions and the hard oxygen donors of the carboxylate group for hard or borderline metal ions.

The methyl group at the 2-position introduces steric hindrance that can influence the stereochemistry and stability of the resulting metal complexes. This structural feature can be exploited in ligand design to achieve selectivity for specific metal ions or to control the coordination geometry around the metal center. The principles of chelation therapy often rely on the use of such ligands to bind toxic metal ions, forming water-soluble and readily excretable complexes.

Spectroscopic Characterization of Metal-Ligand Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon complexation, the characteristic stretching frequencies of the -SH and -COOH groups are altered. The disappearance or shift of the S-H stretching band (typically around 2550-2600 cm⁻¹) indicates the deprotonation of the thiol group and its coordination to the metal ion. Similarly, a shift in the C=O stretching frequency of the carboxylic acid group (around 1700-1725 cm⁻¹) to lower wavenumbers is indicative of its involvement in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the metal complexes in solution. Changes in the chemical shifts of the protons and carbons adjacent to the sulfur and carboxylate groups upon metal binding can confirm the coordination sites.

UV-Visible (UV-Vis) Spectroscopy: The formation of metal-ligand complexes often results in the appearance of new absorption bands in the UV-Vis spectrum, particularly for transition metal ions. These bands arise from ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, and their position and intensity can provide insights into the geometry and electronic structure of the complex. For instance, the reaction of iron(III) with the related 2-mercapto-2-methylpropanoic acid forms transient blue-purple intermediates with absorption maxima in the range of 610–640 nm. rsc.org

A summary of expected spectroscopic shifts upon complexation is presented in the table below.

| Spectroscopic Technique | Functional Group | Expected Shift upon Complexation |

| Infrared (IR) | Thiol (-SH) | Disappearance or shift of S-H stretch |

| Carboxyl (C=O) | Shift to lower wavenumber | |

| NMR | Protons/Carbons near -SH and -COOH | Change in chemical shift |

| UV-Visible | Metal-Ligand Complex | Appearance of new absorption bands |

Thermodynamic and Kinetic Aspects of Complex Formation

The stability and lability of metal complexes with this compound are governed by thermodynamic and kinetic factors. Thermodynamic stability refers to the extent to which the complex will form under equilibrium conditions and is quantified by the stability constant (K). A larger stability constant indicates a more stable complex.

Kinetic stability, or inertness, refers to the rate at which the complex undergoes ligand exchange reactions. A complex may be thermodynamically stable but kinetically labile, meaning it forms readily but also exchanges its ligands quickly. Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it is slow to react despite a thermodynamic driving force.

| Parameter | Description | Significance |

| Stability Constant (K) | Equilibrium constant for the formation of the complex. | A higher value indicates greater thermodynamic stability. |

| Rate Constant (k) | Proportionality constant relating the rate of a reaction to the concentration of reactants. | Provides information on the kinetic lability or inertness of the complex. |

| Enthalpy of Formation (ΔH) | The heat absorbed or released during the formation of the complex. | Indicates whether the reaction is endothermic or exothermic. |

| Entropy of Formation (ΔS) | The change in the degree of disorder of the system upon complex formation. | The chelate effect typically results in a positive entropy change. |

Emerging Research Frontiers and Future Perspectives

Innovations in Asymmetric Catalysis for High Enantioselectivity

The production of enantiomerically pure (R)-3-Mercapto-2-methylpropionic acid is critical for its application in stereospecific synthesis and pharmaceuticals. Achieving high enantioselectivity efficiently and sustainably remains a primary goal. Recent innovations in asymmetric catalysis are providing powerful tools to meet this challenge.

Advanced catalytic systems are being developed to afford precise control over stereochemistry. These include:

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. For instance, organocatalytic approaches have been successfully employed in the enantioselective assembly of chiral β-amino aldehydes, which are key fragments in the synthesis of complex molecules. researchgate.net

Transition Metal Catalysis : Chiral ligands coordinated to transition metals are a cornerstone of asymmetric synthesis. Research into iron catalysis, for example, has identified chiral diphosphine and phosphoric acid ligands that can achieve high enantioselectivity in various chemical transformations. mdpi.com Similarly, ruthenium-based catalysts like Ru-BINAP have been utilized for asymmetric reductive amination to install stereocenters with high enantiomeric excess.

Novel Reaction Media : The choice of solvent can significantly influence the outcome of a catalytic reaction. The use of bio-renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been shown to improve both yield and enantioselectivity in certain asymmetric catalytic processes. encyclopedia.pub Furthermore, the addition of room-temperature ionic liquids (RTILs) to the reaction medium can enhance catalyst performance and selectivity, even at lower temperatures. mdpi.com

These catalytic advancements are paving the way for more efficient and scalable routes to produce this compound with the high optical purity required for its specialized applications.

Design of Advanced Derivatives for Targeted Biochemical Modulation

The bifunctional nature of this compound, possessing both a reactive thiol group and a carboxylic acid, makes it an ideal scaffold for designing advanced derivatives with specific biological activities. By chemically modifying these functional groups, researchers can fine-tune the molecule's properties for targeted biochemical modulation.

The broader strategy involves designing targeted covalent inhibitors, where a molecule is engineered to form a strong, covalent bond with a specific biological target, such as a cysteine residue in an enzyme. nih.gov Research in this area focuses on pairing various thiol surrogates with different electrophilic "warheads" to control reactivity and specificity. nih.govresearchgate.net The design of novel 2-mercaptoimidazolones as potential dual antimicrobial and anti-proliferative agents further illustrates how thiol-containing molecular frameworks can be elaborated to generate new therapeutic candidates. nih.gov

| Derivative | Modification | Application/Significance | Reference |

|---|---|---|---|

| 3-acetylmercapto-2-methylpropanoic acid | Acetylation of the thiol group | Key intermediate for the synthesis of Captopril, an ACE inhibitor. | google.com |

| 3-Methylthio-2-methylpropanoic acid | Methylation of the thiol group | Example of a simple derivative altering the thiol reactivity. | chemicalbook.com |

| 2-mercaptoimidazolone derivatives | Incorporation into a heterocyclic scaffold | Investigated as potential dual antimicrobial and anti-proliferative agents. | nih.gov |

Development of Sustainable Biorefining Routes for Thiol-Containing Monomers

In response to the growing need for sustainable chemical production, significant research efforts are focused on developing biorefining routes to produce thiol-containing monomers from renewable resources. These approaches aim to replace traditional petroleum-based synthesis with more environmentally friendly alternatives.

A groundbreaking development is the direct biosynthesis of polythioesters (PTEs) using engineered microorganisms. nih.govnih.gov In one study, engineered Escherichia coli were fed with 3-mercapto-2-methylpropionic acid to produce poly(3-mercapto-2-methylpropionate) [P(3M2MP)], a novel bio-based polymer. nih.govnih.gov This demonstrates the potential of using microbial cell factories to convert thiol monomers directly into valuable polymers.

Another major frontier is the use of abundant, renewable feedstocks as starting materials. Thiol-ene "click" chemistry, which is highly efficient and atom-economical, is a key enabling technology in this area. nsf.gov Researchers are exploring various bio-based platforms:

Cellulosic Biomass : Levoglucosan, a chemical readily obtained from the pyrolysis of cellulose (B213188), can be functionalized and cross-linked with multifunctional thiols to create bio-based polymer networks. rsc.org

Fatty Acids : Plant-derived fatty acids can be converted into organosulfur polymers through thiol-ene reactions or inverse vulcanization with elemental sulfur. nsf.gov

Terpenes : Terpenes, such as limonene, are naturally occurring hydrocarbons from plants that can react with thiols to form a wide range of functionalized renewable monomers. researchgate.netmdpi.com

These biocatalytic and chemoenzymatic strategies represent a paradigm shift towards a bio-based economy, where compounds like this compound and related monomers can be produced sustainably. nih.govrjeid.com

Integration into Novel Multifunctional Materials

This compound is not only a precursor for pharmaceuticals but also a valuable monomer for creating novel multifunctional materials with unique properties. Its integration into polymers can impart specific characteristics derived from its sulfur content and chiral, α-methylated structure.

The most direct example is the biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)] , a novel α-methylated bio-polythioester. nih.govnih.gov This homopolymer was found to be amorphous and possess remarkable rubber-like elasticity, with an elongation at break reaching up to 2600%. nih.govnih.gov Furthermore, by copolymerizing it with 3-hydroxybutyrate (B1226725) (3HB), researchers were able to tune the material's properties. As the fraction of the 3M2MP unit increased, the resulting copolymers became softer, more flexible, and less crystalline. nih.gov

The properties of these novel polymers highlight the potential for creating a new class of bio-based elastomers.

| Polymer | 3M2MP Content (mol%) | Glass Transition Temp. (Tg, °C) | Elongation at Break (%) | Key Property |

|---|---|---|---|---|

| P(3HB) | 0 | 2 | 5 | Brittle |

| P(3HB-co-23.0mol% 3M2MP) | 23.0 | -8 | 1100 | Flexible |

| P(3HB-co-54.8mol% 3M2MP) | 54.8 | -24 | 1800 | Soft and Flexible |

| P(3M2MP) | 100 | -36 | 2600 | Rubber-like Elasticity |

Data adapted from research on biosynthesized polythioesters. nih.gov

Beyond this specific polymer, the broader field of thiol-ene chemistry is being used to integrate thiol monomers into advanced materials. This includes the development of fully bio-based poly(amide–thioether)s with high glass transition temperatures and degradable polymer networks suitable for sustainable 3D printing applications. rsc.orgmdpi.com The affinity of the thiol group for metals like gold is also exploited to prepare functionalized nanoparticles. wikipedia.orgatamankimya.com

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of thiol-containing molecules at the atomic level. These in silico methods provide deep insights into reactivity and intermolecular interactions, accelerating the design of new derivatives and materials.

One key area of study is the prediction of fundamental chemical properties. Density Functional Theory (DFT) methods have been successfully used to calculate the acid dissociation constant (pKa) of a wide range of thiol compounds in aqueous solution. rsc.org Understanding the pKa is crucial as it governs the reactivity of the thiol group in different chemical environments. rsc.org Computational models have also been developed to predict the reactivity of thiols with various electrophiles, using parameters such as electron affinity and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Molecular modeling is also employed to elucidate complex reaction mechanisms. For example, quantum mechanical/molecular modeling (QM/MM) approaches can be used to study the addition of a thiol to a substrate within an enzyme's active site, providing a detailed picture of the reaction pathway. nih.gov In drug design, molecular docking simulations are used to predict how derivatives of this compound might bind to target proteins, such as kinases, guiding the synthesis of more potent and selective inhibitors. nih.gov

| Computational Method | Application for Thiol Compounds | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of pKa values and reactivity parameters. | Predicts fundamental reactivity and substituent effects. | rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reaction mechanisms. | Elucidates detailed reaction pathways and transition states. | nih.gov |

| Molecular Docking | Predicting binding modes of derivatives to biological targets. | Guides the design of targeted inhibitors for biochemical modulation. | nih.gov |

These computational studies provide a powerful complement to experimental work, enabling a more rational, insight-driven approach to exploring the chemical potential of this compound and its derivatives.

Q & A

Q. What experimental methods are recommended for synthesizing (R)-3-Mercapto-2-methylpropionic acid with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, chiral resolution techniques such as enzymatic kinetic resolution or asymmetric synthesis using chiral catalysts are recommended. For example, enzymatic methods leveraging lipases or esterases can selectively hydrolyze specific enantiomers. Chiral chromatography (e.g., using amylose- or cellulose-based columns) is critical for purification and validation. Ensure reaction conditions (pH, temperature) are optimized to minimize racemization, as the compound’s stereochemistry is sensitive to environmental factors .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the molecular structure, particularly the stereochemistry at the undefined chiral center. Mass spectrometry (MS) provides molecular weight verification (exact mass: 120.025 g/mol). High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiopurity, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., -SH and -COOH). Purity can be assessed via titration or gas chromatography (GC) for volatile derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s thiol group, which may cause irritation. Store in airtight, light-resistant containers under inert gas to prevent oxidation. Waste must be segregated and treated with oxidizing agents (e.g., hydrogen peroxide) to neutralize sulfhydryl groups before disposal. Refer to institutional guidelines for hazardous chemical management .

Advanced Research Questions

Q. How can researchers interpret conflicting ADMET predictions for this compound?

Methodological Answer: Discrepancies in absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions often arise from differences in computational models (e.g., QSAR vs. molecular dynamics). Validate in silico results with in vitro assays:

Q. What computational strategies optimize reaction conditions for this compound synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations can model reaction pathways to identify energy barriers and intermediates. Thermochemical data (e.g., Gibbs free energy, enthalpy) from NIST databases guide temperature and solvent selection. Machine learning models trained on thiol-containing compounds predict optimal catalysts (e.g., palladium complexes for cross-coupling) and reaction yields. Validate predictions with small-scale pilot reactions .

Q. How should researchers address contradictions in literature data on the compound’s reactivity or biological activity?

Methodological Answer: Perform systematic reproducibility studies under standardized conditions (pH, temperature, solvent). Use meta-analysis to identify confounding variables (e.g., impurities in commercial batches). Employ advanced statistical tools (Bayesian inference, sensitivity analysis) to quantify uncertainty. Cross-validate findings with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding assays) .

Q. What methodologies ensure robust quantification of this compound in complex biological matrices?

Methodological Answer: Derivatize the thiol group with maleimide or iodoacetamide probes to enhance detection sensitivity in LC-MS/MS. Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate the method per ICH guidelines for linearity, precision, and recovery. For tissue samples, homogenize in PBS with 1 mM TCEP to stabilize the free thiol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.